molecular formula C6H7O21P5-10 B1264788 1L-myo-inositol 1,2,3,4,6-pentakisphosphate(10-)

1L-myo-inositol 1,2,3,4,6-pentakisphosphate(10-)

Cat. No. B1264788
M. Wt: 569.98 g/mol
InChI Key: CTPQAXVNYGZUAJ-UYSNGIAKSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Myo-inositol 1,3,4,5,6-pentakisphosphate(10-) is the anion obtained from global deprotonation of the phosphate OH groups of myo-inositol 1,3,4,5,6-pentakisphosphate;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a myo-inositol 1,3,4,5,6-pentakisphosphate.

Scientific Research Applications

Structural and Biological Occurrence

1L-myo-inositol 1,2,3,4,6-pentakisphosphate has been studied for its structure and biological occurrence. For instance, it has been identified in various cells like slime mould (Dictyostelium discoideum) and germinating mung-bean (Phaseolus aureus) seedlings. Notably, it has been characterized using techniques like high-performance anion-exchange-chromatographic and 31P and two-dimensional proton NMR (Stephens et al., 1991).

Synthesis and Metabolism

The synthesis and primary metabolism of 1L-myo-inositol 1,2,3,4,6-pentakisphosphate and its isomers have been explored. For example, various isomers of this compound have been synthesized and their dephosphorylation to inositol tetrakisphosphates has been studied in a cytosolic extract from fetal calf thymus (Rudolf et al., 1997).

Role in Cellular Signaling

1L-myo-inositol 1,2,3,4,6-pentakisphosphate plays a role in cellular signaling. It can be synthesized from other inositol phosphates through enzyme-catalyzed reactions in various tissues, as demonstrated in rat brain homogenates and murine bone-marrow-derived macrophages (Stephens et al., 1988).

Development of Probes for Biological Studies

A tethered derivative of myo-inositol pentakisphosphate (IP5) has been synthesized for use in biological studies, such as pull-down experiments and surface plasmon resonance studies. This research aims to understand the physiological function of IP5 in cells (Gregory et al., 2015).

Chromatographic Analysis

1L-myo-inositol 1,2,3,4,6-pentakisphosphate has been analyzed using gradient ion chromatography, providing insights into its presence and concentration in different biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).

Comparative Studies with Epimers

The epimer of myo-inositol 1,3,4,5,6-pentakisphosphate, scyllo-inositol pentakisphosphate, has been synthesized and compared to understand its biological roles, revealing insights into the specific binding sites and electrostatic effects of these compounds (Riley et al., 2006).

Phytic Acid Biosynthesis

Research has also focused on enzymes like inositol 1,3,4,5,6-pentakisphosphate 2-kinase, which play a role in the biosynthesis of phytic acid, as studied in maize (Sun et al., 2007).

properties

Product Name

1L-myo-inositol 1,2,3,4,6-pentakisphosphate(10-)

Molecular Formula

C6H7O21P5-10

Molecular Weight

569.98 g/mol

IUPAC Name

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3+,4+,5-,6?

InChI Key

CTPQAXVNYGZUAJ-UYSNGIAKSA-D

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

synonyms

inositol-1,3,4,5,6-pentakisphosphate
Ins(1,3,4,5,6)P5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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